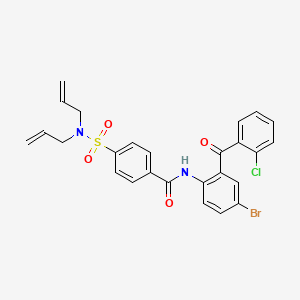

甲基磺酰基(1-(甲基磺酰基)哌啶-4-基)甲基氨基甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Determination and Toxicity of Ethyl Carbamate

Ethyl carbamate (EC) is a substance found in fermented foods and drinks, known for its carcinogenic properties. It is crucial to quantify EC due to its presence in alcoholic beverages. A study developed and validated an HPLC-FLD analytical method for EC evaluation in cachaça, achieving a mean recovery of 94.88% and demonstrating accuracy, reproducibility, and linearity over a specified concentration range .

Ethyl Carbamate as an Environmental Toxicant

EC has been classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC). It poses a potential threat to human health, with long-term exposure possibly leading to neurological disorders. Research has extensively studied the formation and metabolism of EC, and various analytical methods have been established for its detection in food matrices. Strategies to mitigate EC in food products include physical, chemical, enzymatic, and genetic engineering methods. Natural products may offer protection against EC-induced toxicity by modulating oxidative stress .

Molecular Structure Analysis of Ethyl Carbamate Analogues

The crystal structures of two ethyl carbamate analogues, which are potential potentiators of Ubiquitin C-terminal hydrolase-L1 (UCH-L1), have been determined. Despite their similarities, they exhibit different crystal packings. A polymorph risk assessment was conducted to study interactions in these compounds .

Chemical Reactions and Anticancer Agents

Ethyl carbamate analogues have been studied for their ability to bind with cellular tubulin, leading to cell accumulation at mitosis and exhibiting cytotoxic activity against experimental neoplasms. Metabolite studies of one such analogue showed cleavage of the ethyl carbamate moiety. Alterations in the carbamate group were explored, indicating that the presence of a carbamate group is necessary for activity. The activity was maintained when ethyl was replaced by methyl but reduced with bulkier aliphatic groups or when ethoxy was replaced with a methylamino group .

Physical and Chemical Properties Analysis

The studies reviewed do not provide direct information on the physical and chemical properties of "Ethyl ((1-(methylsulfonyl)piperidin-4-yl)methyl)carbamate". However, the analytical methods and structural analyses of related compounds suggest that EC and its analogues have specific interactions and structural requirements for their biological activity, which could be inferred to relate to their physical and chemical properties .

科学研究应用

离子液体和电池应用

Kim 等人(2013 年)的研究重点介绍了 1-甲基哌啶双(三氟甲磺酰)酰亚胺乙酯在锂离子电池中作为共溶剂的应用,该化合物与甲基磺酰基(1-(甲基磺酰基)哌啶-4-基)甲基氨基甲酸乙酯的结构相似。该化合物由于与碳酸酯溶剂具有良好的混溶性且电导率更好,因此用于提高锂离子电池的性能,尤其是在混合电解质体系中 (Kim、Cho 和 Shin,2013 年)。

晶体结构和泛素增强

Mambourg 等人(2021 年)研究了 1-[N-(4-甲苯基)-N-(甲基磺酰基)丙氨酰]哌啶-4-羧酸乙酯及其羧酸变体的晶体结构。这些结构被分析为泛素 C 末端水解酶-L1 (UCH-L1) 的增强剂,证明了这些化合物在提高与神经退行性疾病相关的蛋白质活性的重要性 (Mambourg、Tumanov、Henon、Lanners、Garcia-Ladona 和 Wouters,2021 年)。

抗癌活性

Rehman 等人(2018 年)合成了哌啶-4-羧酸乙酯附加的 1,3,4-恶二唑杂化物,以评估它们作为抗癌剂。这项研究提供了甲基磺酰基(1-(甲基磺酰基)哌啶-4-基)甲基氨基甲酸乙酯衍生物在癌症治疗中潜在应用的证据,表明此类衍生物可以作为强效抗癌剂 (Rehman、Ahtzaz、Abbasi、Siddiqui、Saleem、Manzoor、Iqbal、Virk、Chohan 和 Shah,2018 年)。

食品和环境毒物

与所讨论化合物密切相关的氨基甲酸乙酯已被确定为一种新出现的食品和环境毒物。Gowd 等人(2018 年)讨论了氨基甲酸乙酯在食品中的形成、代谢和毒性作用,以及减轻其影响的策略。这项研究强调了监测和降低氨基甲酸乙酯水平以保障公众健康的重要性 (Gowd、Su、Karlovsky 和 Chen,2018 年)。

未来方向

Piperidine derivatives, including Ethyl ((1-(methylsulfonyl)piperidin-4-yl)methyl)carbamate, have significant potential in drug design . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering and biologically evaluating potential drugs containing the piperidine moiety .

属性

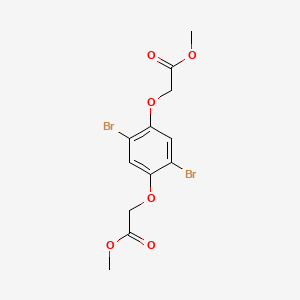

IUPAC Name |

ethyl N-[(1-methylsulfonylpiperidin-4-yl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4S/c1-3-16-10(13)11-8-9-4-6-12(7-5-9)17(2,14)15/h9H,3-8H2,1-2H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTDSRQXBIMCXFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCC1CCN(CC1)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 2-[(prop-2-enoylamino)methyl]morpholine-4-carboxylate](/img/structure/B2546974.png)

![1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2546979.png)

![8-Oxa-2,5-diazaspiro[3.5]nonan-6-one](/img/structure/B2546986.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide](/img/structure/B2546987.png)

![2-(1-Methyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole](/img/structure/B2546988.png)

![(E)-tert-butyl 3-((4-(methylamino)-4-oxobut-2-en-1-yl)carbamoyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B2546990.png)